molecular formula C10H8N2O2 B1603393 4-(1,3-Benzodioxol-5-yl)-1H-imidazole CAS No. 53848-04-7

4-(1,3-Benzodioxol-5-yl)-1H-imidazole

Cat. No. B1603393
CAS RN: 53848-04-7
M. Wt: 188.18 g/mol
InChI Key: LTACKSBIELGDGS-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1H-imidazole, also known as MDL-100,907, is a chemical compound that belongs to the imidazole class of compounds. It is a highly selective antagonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a role in the regulation of mood, cognition, and perception. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of various mental disorders.

Scientific Research Applications

Coordination Polymers and Microporous Materials

Coordination polymers with imidazole derivatives show promise in creating functional microporous materials. The synthesis of a 3D Cobalt(II) coordination polymer demonstrates an open framework that could be attractive for developing functional microporous solid materials, indicating potential applications in gas storage or separation technologies (Zhao et al., 2002).

Antimicrobial and Anticancer Agents

Imidazole derivatives have been synthesized and evaluated for their biological activities. For instance, benzimidazoles bearing oxadiazole nuclei exhibit significant anticancer activities. This highlights the potential of imidazole derivatives in the development of new anticancer medications (Rashid, 2020). Moreover, novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines have shown promising antibacterial and antifungal activity, suggesting their use as antimicrobial agents (Reddy & Reddy, 2010).

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition properties. Research indicates that benzimidazole derivatives with specific substitutions can significantly inhibit corrosion in metals, pointing towards applications in protecting industrial materials (Ammal et al., 2018). Another study on imidazole derivatives demonstrates their effectiveness in corrosion inhibition for mild steel in acidic environments, further emphasizing their potential in material preservation (Prashanth et al., 2021).

Drug Design and Synthesis

Imidazole-based compounds have been designed and synthesized with potential antidepressant properties by targeting alpha 2-adrenoceptors, showing the versatility of imidazole derivatives in drug development (Caroon et al., 1982). Additionally, the synthesis of novel imidazole analogs with antimicrobial activity showcases the broad applicability of imidazole derivatives in creating new therapeutic agents (Dahiya, 2008).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)3-7(1)8-4-11-5-12-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACKSBIELGDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587621
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-1H-imidazole

CAS RN

53848-04-7
Record name 5-(2H-1,3-Benzodioxol-5-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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